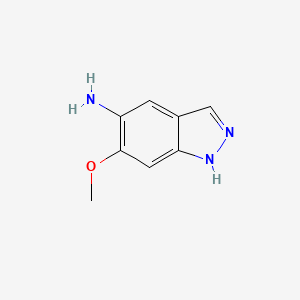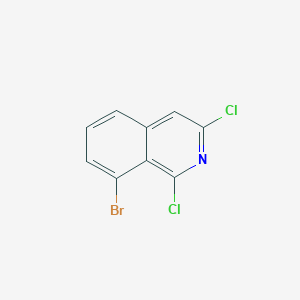
8-溴-1,3-二氯异喹啉
描述
8-Bromo-1,3-dichloroisoquinoline is an organic compound with the molecular formula C9H4BrCl2N. It is a derivative of isoquinoline, a bicyclic aromatic compound. This compound is notable for its unique chemical structure, which includes bromine and chlorine substituents on the isoquinoline ring, making it a valuable intermediate in various chemical syntheses .
科学研究应用
8-Bromo-1,3-dichloroisoquinoline has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Mode of Action
It is known that the compound can undergo photolysis in response to irradiation with ultraviolet or near-visible light, releasing acetate and the remnant of the protecting group .
Biochemical Pathways
More research is needed to understand the compound’s role in biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 27695 , which could influence its pharmacokinetic properties.
Result of Action
The compound’s photolysis could potentially lead to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 8-Bromo-1,3-dichloroisoquinoline can be influenced by various environmental factors. These factors could include the presence of light (for photolysis), temperature, pH, and the presence of other molecules in the environment .
生化分析
Biochemical Properties
8-Bromo-1,3-dichloroisoquinoline plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind to certain enzymes, potentially inhibiting their activity. For example, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The nature of these interactions can include covalent bonding or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
The effects of 8-Bromo-1,3-dichloroisoquinoline on various types of cells and cellular processes are significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in gene expression and cellular responses. Additionally, 8-Bromo-1,3-dichloroisoquinoline can impact cellular metabolism by modulating the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, 8-Bromo-1,3-dichloroisoquinoline exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The changes in gene expression can lead to alterations in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Bromo-1,3-dichloroisoquinoline can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that 8-Bromo-1,3-dichloroisoquinoline is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term effects on cellular function have been noted in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular behavior .
Dosage Effects in Animal Models
The effects of 8-Bromo-1,3-dichloroisoquinoline vary with different dosages in animal models. At lower doses, this compound may exhibit minimal or no toxic effects, while higher doses can lead to adverse effects such as toxicity or organ damage. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully monitor and adjust dosages to avoid toxic effects while achieving the desired biochemical outcomes .
Metabolic Pathways
8-Bromo-1,3-dichloroisoquinoline is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall activity and effects of 8-Bromo-1,3-dichloroisoquinoline in biological systems .
Transport and Distribution
The transport and distribution of 8-Bromo-1,3-dichloroisoquinoline within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of 8-Bromo-1,3-dichloroisoquinoline can affect its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 8-Bromo-1,3-dichloroisoquinoline is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA or nuclear proteins, or to the mitochondria, where it can influence mitochondrial function. The subcellular localization of 8-Bromo-1,3-dichloroisoquinoline can significantly impact its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,3-dichloroisoquinoline typically involves the bromination and chlorination of isoquinoline derivatives. One common method includes the bromination of 1,3-dichloroisoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of 8-Bromo-1,3-dichloroisoquinoline may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. These methods ensure high yields and purity of the final product, which is essential for its use in various applications .
化学反应分析
Types of Reactions
8-Bromo-1,3-dichloroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace halogens with other groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated or arylated isoquinoline derivatives, while oxidation and reduction can lead to the formation of quinoline or tetrahydroisoquinoline derivatives .
相似化合物的比较
Similar Compounds
- 6-Bromo-1,3-dichloroisoquinoline
- 7-Bromo-1,3-dichloroisoquinoline
- 8-Bromo-2,3-dichloroisoquinoline
Uniqueness
8-Bromo-1,3-dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
属性
IUPAC Name |
8-bromo-1,3-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-4-7(11)13-9(12)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJRRQJXKBBQLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC(=C2C(=C1)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


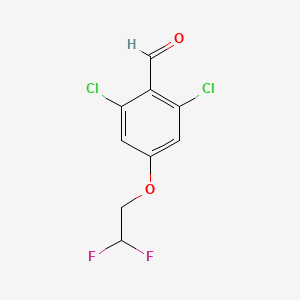
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1450108.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1450109.png)
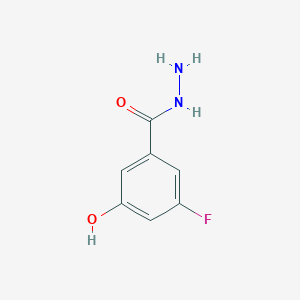
![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)
![2-[(tert-Butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B1450115.png)
![2-Oxo-2,6,7,8,9,10-hexahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline 4-oxide](/img/structure/B1450117.png)
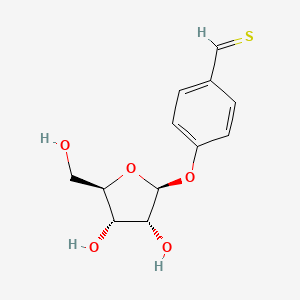

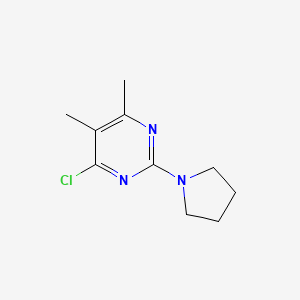

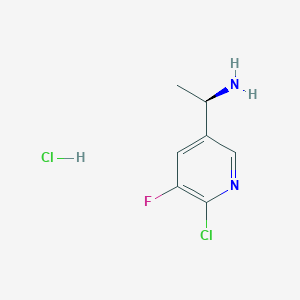
![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)
